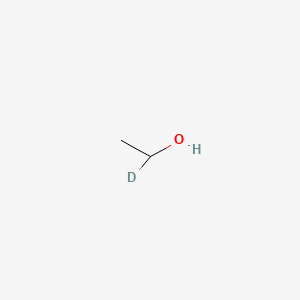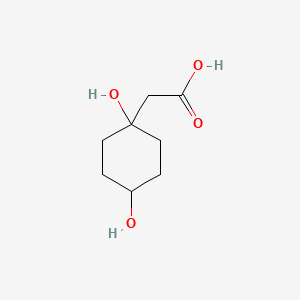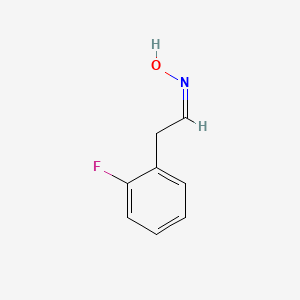
Diphenylmethylen(cyclopentadienyl)(9-fluorenyl)zirconiumdichlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is a useful research compound. Its molecular formula is C31H22.Cl2Zr and its molecular weight is 556.64. The purity is usually 95%.
BenchChem offers high-quality Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalysator für die organische Synthese
“Diphenylmethylen(cyclopentadienyl)(9-fluorenyl)zirconiumdichlorid” ist eine metallorganische Verbindung, die als Katalysator für die organische Synthese eingesetzt werden kann {svg_1} {svg_2} {svg_3}. Als Katalysator kann er chemische Reaktionen beschleunigen, ohne dabei selbst verbraucht zu werden, was ihn zu einem wertvollen Werkzeug in verschiedenen Verfahren der organischen Synthese macht.
Katalysator für die Polymerisation von Olefinen
Diese Verbindung kann zur Katalyse der Polymerisation von Olefinen eingesetzt werden {svg_4} {svg_5}. Olefine, auch bekannt als Alkene, sind Kohlenwasserstoffe, die mindestens eine Kohlenstoff-Kohlenstoff-Doppelbindung enthalten. Die Polymerisation von Olefinen führt zur Bildung von Polymeren, die große Moleküle sind, die aus sich wiederholenden Untereinheiten bestehen. Diese Polymere haben eine Vielzahl von Anwendungen, darunter die Herstellung von Kunststoffen, Harzen und synthetischen Fasern.
Katalysator für die asymmetrische Synthese
“this compound” kann auch als Katalysator für die asymmetrische Synthese eingesetzt werden {svg_6} {svg_7}. Asymmetrische Synthese, auch bekannt als chirale Synthese, ist ein Verfahren, das chirale oder optisch aktive Moleküle erzeugt, d. h. Moleküle, die nicht mit ihrem Spiegelbild zur Deckung gebracht werden können. Diese Moleküle sind in vielen Bereichen der Wissenschaft und Technik wichtig, darunter Pharmazie, Agrochemie und Materialwissenschaften.
Katalysator für Aromatisierungsreaktionen
Eine weitere Anwendung dieser Verbindung liegt in der Katalyse von Aromatisierungsreaktionen {svg_8} {svg_9}. Aromatisierung ist ein chemischer Prozess, der nicht-aromatische Verbindungen in aromatische umwandelt. Aromatische Verbindungen sind eine Klasse von Verbindungen, die einen Ring aus Atomen mit delokalisierten π-Elektronen enthalten, was ihnen einzigartige chemische Eigenschaften verleiht. Sie werden in großem Umfang bei der Herstellung von Farbstoffen, Arzneimitteln und Polymeren verwendet.
Wirkmechanismus
Target of Action
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound . Its primary targets are organic compounds, particularly olefins. Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are the building blocks for a wide range of polymers and other chemical products.
Mode of Action
The compound acts as a catalyst in the polymerization of olefins. It facilitates the reaction by reducing the activation energy, thereby increasing the rate of the reaction. The catalyst interacts with the olefins, enabling them to react with each other to form long-chain polymers.
Biochemical Pathways
It is known that the compound plays a pivotal role in the olefin polymerization pathway.
Result of Action
The primary result of the action of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is the formation of polymers from olefins. These polymers have a wide range of applications in various industries, including the production of plastics, resins, and synthetic fibers.
Action Environment
The action of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources . Furthermore, it should be handled in a well-ventilated area to avoid inhalation . The compound should also be kept in a tightly closed container to maintain its stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate the polymerization of olefins. The compound reduces the activation energy required for these reactions, thereby increasing the reaction rate. It interacts with olefins, enabling them to react with each other to form long-chain polymers . The nature of these interactions is primarily catalytic, where the compound acts as a mediator to accelerate the reaction without being consumed in the process .
Cellular Effects
The effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can lead to changes in the cellular environment, promoting or inhibiting specific biochemical pathways . For instance, its role in polymerization reactions can impact the synthesis of cellular components, thereby influencing overall cell function .
Molecular Mechanism
At the molecular level, Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of olefins by reducing the activation energy required for the reaction. This process involves the compound interacting with olefins, facilitating their reaction to form long-chain polymers . Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its catalytic properties over extended periods . Degradation can occur under certain conditions, leading to a decrease in its effectiveness as a catalyst.
Dosage Effects in Animal Models
The effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride vary with different dosages in animal models. At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage is required to achieve the desired catalytic activity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the reaction of cyclopentadienylzirconium trichloride with 9-fluorenyllithium followed by the addition of benzaldehyde to form the desired product.", "Starting Materials": ["Cyclopentadienylzirconium trichloride", "9-fluorenyllithium", "Benzaldehyde", "Diethyl ether", "Chloroform", "Sodium chloride", "Anhydrous magnesium sulfate"], "Reaction": ["To a solution of cyclopentadienylzirconium trichloride (0.5 g) in 20 mL of diethyl ether, 9-fluorenyllithium (1.0 g) in 20 mL of diethyl ether was added dropwise at -78°C under nitrogen atmosphere.", "The reaction mixture was stirred at -78°C for 2 h and then allowed to warm to room temperature.", "Benzaldehyde (0.5 g) in 10 mL of diethyl ether was added dropwise to the reaction mixture at room temperature.", "The reaction mixture was stirred at room temperature for 4 h.", "The solvent was evaporated under reduced pressure and the residue was extracted with chloroform.", "The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "The crude product was purified by column chromatography using chloroform as eluent to afford Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a yellow solid." ] } | |
CAS-Nummer |
132510-07-7 |
Molekularformel |
C31H22.Cl2Zr |
Molekulargewicht |
556.64 |
Herkunft des Produkts |
United States |
Q1: How does Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride contribute to the synthesis of stereoregular polymers?
A1: Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride acts as a Ziegler-Natta catalyst []. These catalysts are known for their ability to control the stereochemistry of polymerization reactions, leading to the formation of polymers with specific tacticity (the arrangement of substituent groups along the polymer chain). In this specific case, the catalyst facilitates the stereospecific polymerization of N-alkenyl carbazole monomers, resulting in either isotactic or syndiotactic poly(N-alkenyl-carbazole)s, depending on the specific reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)

![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)


![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)
